3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Prolyl Endopeptidase Inhibition CNS Drug Discovery

This compound (CAS: 1903336-95-7) is a differentiated hybrid scaffold featuring a pyrrolidine-1-carboxamide core with a 4-ethoxyphenyl urea motif and an N-substituted 2,4-dioxo-1,3-thiazolidine (thiazolidinedione) ring. Unlike generic TZDs or standalone pyrrolidine amides, this unique topological arrangement offers a distinct probe for prolyl endopeptidase (PEP) inhibition and PDE4 isoform panels—directly supporting deconvolution of target engagement without synthetic lead time. Ideal for medicinal chemistry programs seeking to bypass unvalidated mechanistic guesses.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 1903336-95-7
Cat. No. B2946601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
CAS1903336-95-7
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C16H19N3O4S/c1-2-23-13-5-3-11(4-6-13)17-15(21)18-8-7-12(9-18)19-14(20)10-24-16(19)22/h3-6,12H,2,7-10H2,1H3,(H,17,21)
InChIKeyBQAUZRNPHBSHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide - Structural and Procurement Baseline for Research


The compound 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide (CAS: 1903336-95-7) is a synthetic small molecule with the molecular formula C16H19N3O4S and a molecular weight of 349.41 g/mol . It belongs to a class of aromatic pyrrolidine and thiazolidine amides, a chemotype historically investigated for therapeutic potential, notably as prolyl endopeptidase (PEP) inhibitors for central nervous system disorders [1]. The structure features a pyrrolidine-1-carboxamide core linked to a 4-ethoxyphenyl group and an N-substituted 2,4-dioxo-1,3-thiazolidine (thiazolidinedione) ring, representing a distinct hybrid scaffold.

Procurement Risk: Why Generic Pyrrolidine-Thiazolidine Amides Cannot Substitute for 1903336-95-7


Substitution with generic or in-class alternatives is unreliable due to the compound's unique hybrid structure, which combines a 4-ethoxyphenyl urea motif with a 2,4-dioxo-1,3-thiazolidin-3-yl substituent on the pyrrolidine ring. This specific arrangement differs fundamentally from earlier PEP-inhibitor pharmacophores [1] or typical thiazolidinedione (TZD) PPARγ agonists. Even minor structural modifications in thiazolidinone series are known to cause significant shifts in target engagement and biological profile [2]; therefore, assuming equivalent activity from analogs lacking both the N-aryl urea and the N-pyrrolidinyl-TZD fusion is scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide


Structural Distinction from Classical PEP Inhibitor Pharmacophores

The compound 1903336-95-7 incorporates a 2,4-dioxo-1,3-thiazolidin-3-yl group directly N-linked to the pyrrolidine ring, combined with a 4-ethoxyphenyl carboxamide. This deviates from the general formula of previously disclosed aromatic pyrrolidine amides where the thiazolidine ring is typically not fused as a dioxo-substituent on the pyrrolidine nitrogen [1]. This structural divergence suggests a distinct vector for target interaction compared to earlier PEP inhibitors, although no direct head-to-head biological data is available.

Medicinal Chemistry Prolyl Endopeptidase Inhibition CNS Drug Discovery

Differentiation from Thiazolidinyl PDE4 Inhibitors via Amide Linkage Geometry

A series of thiazolidinyl-pyrrolidinyl derivatives has been optimized as inhaled PDE4 inhibitors [1]. The target compound 1903336-95-7 possesses a urea-like N-phenyl carboxamide linker to the pyrrolidine, whereas the optimized PDE4 inhibitors typically present a carbonyl or sulfonyl linker directly attached to the pyrrolidine ring or thiazolidine moiety. This difference in functional group presentation (urea vs. amide/sulfonamide) is critical in PDE4 inhibitor design, where the linker region heavily influences isoform selectivity and pharmacokinetic properties [1].

Phosphodiesterase 4 Respiratory Disease Inhaled Drug Design

Availability of a Structurally Closest, Less Complex Analog (CAS 36879-56-8)

A structurally related, commercially available compound is N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide (CAS: 36879-56-8, Molecular Weight: 234.29) . This analog lacks the 2,4-dioxo-1,3-thiazolidin-3-yl substituent. The target compound 1903336-95-7 (MW 349.41) can thus be considered an elaborated version with a fused thiazolidinedione ring. This specific analog provides a ready-made negative control for assays designed to probe the contribution of the thiazolidinedione moiety to any observed biological activity.

Chemical Probes SAR Baseline Fragment-Based Screening

Research Application Scenarios for 1903336-95-7 Based on Structural Differentiation


Investigating Non-Classical Prolyl Endopeptidase (PEP) Inhibition

The compound's structural connection to historical PEP inhibitor patents [1] but with a novel N-thiazolidinedione substitution pattern makes it a candidate for profiling against PEP. Application involves testing 1903336-95-7 alongside classical PEP inhibitors in enzymatic assays to determine if the unique scaffold offers altered inhibition kinetics or selectivity profiles for neurological research.

Chemical Probe to Interrogate the Role of a Fused Thiazolidinedione Moiety

In any biochemical screen, the biological contribution of the 2,4-dioxo-1,3-thiazolidine group can be quantified by comparing 1903336-95-7 directly against its simpler analog, N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide (CAS 36879-56-8) . This head-to-head design is robust for deconvoluting target engagement or phenotypic effects driven by the hybrid scaffold.

Tool Compound for PDE4 Isoform Selectivity Screening

Given the established SAR for thiazolidinyl PDE4 inhibitors, where linker chemistry dictates isoform selectivity [2], 1903336-95-7 can serve as a distinct topological probe. Its urea-based linker provides a counterpoint to previously reported carbonyl/sulfonyl linkers, making it valuable for panels assessing PDE4A through PDE4D to map new chemical space for respiratory or anti-inflammatory indications.

Fragment Elaboration and Hybrid Library Synthesis

For industrial medicinal chemistry programs, 1903336-95-7 serves as a pre-elaborated fragment that combines the properties of a TZD heterocycle with an N-aryl urea. This avoids synthetic lead time and allows rapid generation of focused libraries to empirically determine biological activity against diverse target classes, bypassing the unvalidated guesses from a single proposed mechanism.

Quote Request

Request a Quote for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.